molecular formula C18H16N2O3S2 B5064683 N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide

Cat. No.: B5064683
M. Wt: 372.5 g/mol
InChI Key: LLJCJTGXCQFHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzenesulfonyl group. The thiophene ring is a five-membered ring containing one sulfur atom, while the pyridine ring is a six-membered ring with one nitrogen atom. The benzenesulfonyl group consists of a sulfur atom bonded to two oxygen atoms and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-(benzenesulfonyl)-2-pyridin-3-ylethylamine. This reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyridine ring can be reduced to an amine.

    Substitution: The hydrogen atoms in the aromatic rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups into the aromatic rings.

Scientific Research Applications

Chemistry: N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine: Its structural features allow for the design of analogs with improved pharmacological properties, such as increased potency and selectivity.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it a promising candidate for various technological applications.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to various cellular responses .

Comparison with Similar Compounds

  • N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-thiophenecarboxamide
  • N-[2-(4-chlorobenzyl)thioethyl]thiophene-2-carboxamide
  • 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide

Comparison: N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a versatile building block for various applications. Its ability to form stable complexes with biological targets also sets it apart, providing opportunities for the development of new therapeutic agents .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-18(16-9-5-11-24-16)20-13-17(14-6-4-10-19-12-14)25(22,23)15-7-2-1-3-8-15/h1-12,17H,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJCJTGXCQFHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.